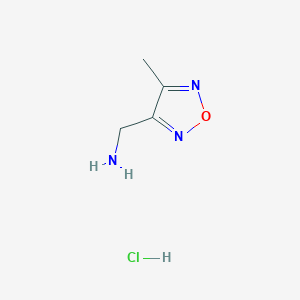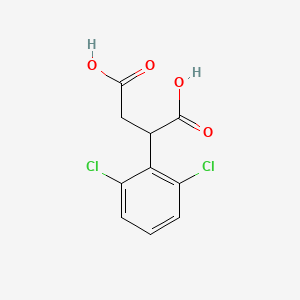
2-(2,6-Dichlorophenyl)succinic acid
説明
2-(2,6-Dichlorophenyl)succinic acid is a chemical compound with the molecular weight of 263.08 . It is used in diverse scientific research, including drug development, catalysis, and material synthesis.
Molecular Structure Analysis
The molecular structure of 2-(2,6-Dichlorophenyl)succinic acid can be represented by the InChI code:1S/C10H8Cl2O4/c11-6-2-1-3-7 (12)9 (6)5 (10 (15)16)4-8 (13)14/h1-3,5H,4H2, (H,13,14) (H,15,16) . This indicates that the molecule consists of 10 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 4 oxygen atoms. Physical And Chemical Properties Analysis
2-(2,6-Dichlorophenyl)succinic acid has a molecular weight of 263.08 . Its IUPAC name is 2-(2,6-dichlorophenyl)succinic acid .科学的研究の応用
Application 1: Polymorphism and Cocrystal Salt Formation
- Summary of Application : This compound, also known as 2-((2,6-Dichlorophenyl)amino)benzoic acid (2-DCABA), is a potential non-steroidal anti-inflammatory drug and an analog of 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA). Its polymorphism was studied to investigate the effect of double Cl–CH3 exchange .
- Methods of Application : Three forms - two polymorphs (I and II) and one cocrystal salt (S) - were obtained through polymorph screening in a variety of solvents. The crystal forms were characterized by single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), DSC, and FT-IR .
- Results or Outcomes : Isomorphism and isostructurality were observed between the form I of each system. The polymorphism of 2-DCABA seems to stem from the conformational flexibility of the molecule, similar to that of HDMPA .
Application 2: Microbial Production Using Organic Wastes
- Summary of Application : Succinic acid, which can be produced from 2-(2,6-Dichlorophenyl)succinic acid, is a valuable organic acid with a high commercial value that may be employed in a variety of sectors including food, cosmetics, and chemistry .
- Methods of Application : Through bacterial fermentation, succinic acid can be easily produced. The process of microbial fermentation is used to produce bio-succinic acid utilizing agro-industrial waste .
- Results or Outcomes : This review summarizes the evolution of microbial production, fermentative methods, various organic substrates and the effects of efforts to recover and refine components for a wide range of applications in the perspective of biologically produced succinic acid for commercialization state .
Application 3: Food Additives, Detergents, Cosmetics, Pigments, Toners, Cement Additives, Soldering Fluxes, and Pharmaceutical Intermediates
- Summary of Application : Succinic acid, which can be produced from 2-(2,6-Dichlorophenyl)succinic acid, has traditional applications in various sectors. It is used as a food additive, in detergents, cosmetics, pigments, toners, cement additives, soldering fluxes, and as a pharmaceutical intermediate .
- Methods of Application : The specific methods of application vary depending on the sector. For example, in food science, it may be used as an acidity regulator, while in cosmetics, it may be used as a skin conditioning agent .
- Results or Outcomes : The outcomes also vary depending on the sector. For instance, in food additives, it can help maintain the acidic nature of the food, while in cosmetics, it can help improve the appearance and feel of the skin .
Application 4: Synthesis of 2-((2,6-Dichlorophenyl)amino)benzoic acid
- Summary of Application : 2-(2,6-Dichlorophenyl)succinic acid can be used to synthesize 2-((2,6-Dichlorophenyl)amino)benzoic acid (2-DCABA), a potential non-steroidal anti-inflammatory drug and an analog of 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA) .
- Results or Outcomes : The synthesis of 2-DCABA provides a potential non-steroidal anti-inflammatory drug .
特性
IUPAC Name |
2-(2,6-dichlorophenyl)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O4/c11-6-2-1-3-7(12)9(6)5(10(15)16)4-8(13)14/h1-3,5H,4H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMXFQRRTUUZJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CC(=O)O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695844 | |
| Record name | 2-(2,6-Dichlorophenyl)butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichlorophenyl)succinic acid | |
CAS RN |
42474-07-7 | |
| Record name | 2-(2,6-Dichlorophenyl)butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



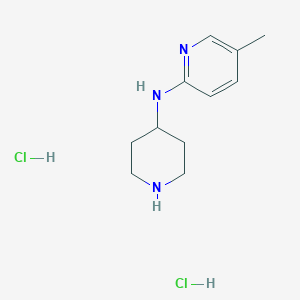
![1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride](/img/structure/B1423646.png)

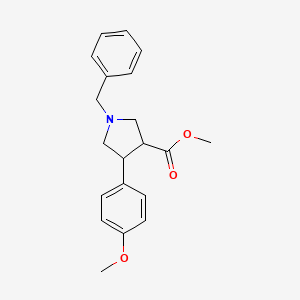
![2,2-Difluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B1423652.png)


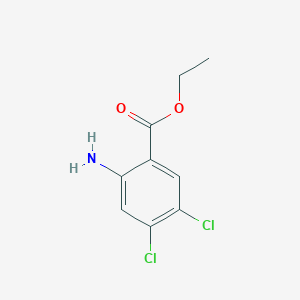
![1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine](/img/structure/B1423658.png)

![2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride](/img/structure/B1423663.png)
